![molecular formula C28H29N5O2 B150834 2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one CAS No. 902499-78-9](/img/structure/B150834.png)
2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one, also known as Compound X, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one X acts as a dopamine D3 receptor antagonist, which means that it blocks the activity of this receptor. This mechanism of action has been found to be effective in reducing the symptoms of neurological disorders such as schizophrenia and addiction.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one X are primarily related to its interaction with the dopamine D3 receptor. By blocking the activity of this receptor, 2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one X can modulate the release of dopamine in the brain, which is involved in various physiological processes such as reward, motivation, and movement.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one X for lab experiments is its high affinity and selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of 2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one X is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one X. One potential direction is to explore its potential applications in the treatment of neurological disorders such as schizophrenia and addiction. Another direction is to investigate its mechanism of action in more detail, particularly in relation to its interaction with other neurotransmitter systems in the brain. Additionally, further research is needed to optimize the synthesis method of 2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one X and improve its solubility in water for more effective use in lab experiments.
Méthodes De Synthèse
2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one X can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2-(pyridin-4-ylmethyl)phthalazin-1-one with 2,3-dimethylphenylpiperazine in the presence of a base. The resulting intermediate product is then reacted with ethyl 2-bromoacetate to form the final product, 2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one X.
Applications De Recherche Scientifique
2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one X has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to possess high affinity and selectivity for the dopamine D3 receptor, which is involved in various neurological disorders such as schizophrenia, Parkinson's disease, and addiction.
Propriétés
Numéro CAS |
902499-78-9 |
|---|---|
Nom du produit |
2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one |
Formule moléculaire |
C28H29N5O2 |
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
2-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one |
InChI |
InChI=1S/C28H29N5O2/c1-20-6-5-9-26(21(20)2)31-14-16-32(17-15-31)27(34)19-33-28(35)24-8-4-3-7-23(24)25(30-33)18-22-10-12-29-13-11-22/h3-13H,14-19H2,1-2H3 |
Clé InChI |
ZOVSUAVLAHSZHG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=NC=C5)C |
SMILES canonique |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=NC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)
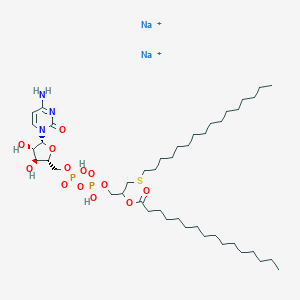
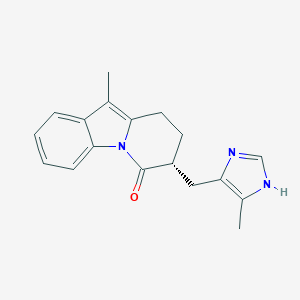
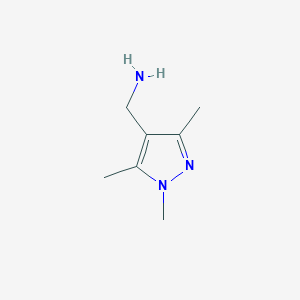




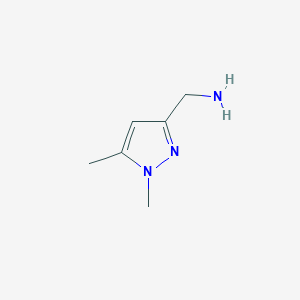
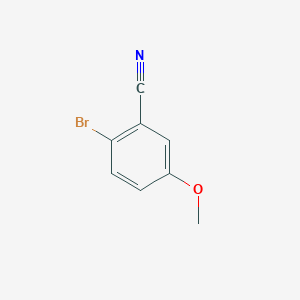


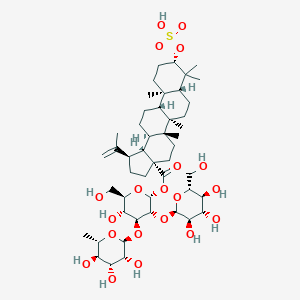
![(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B150779.png)